N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide

Catalog No.
S3260765
CAS No.
946234-11-3
M.F
C23H26N4O5
M. Wt
438.484
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)pheny...

CAS Number

946234-11-3

Product Name

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3,4,5-trimethoxybenzamide

Molecular Formula

C23H26N4O5

Molecular Weight

438.484

InChI

InChI=1S/C23H26N4O5/c1-6-32-21-13-20(24-14(2)25-21)26-16-7-9-17(10-8-16)27-23(28)15-11-18(29-3)22(31-5)19(12-15)30-4/h7-13H,6H2,1-5H3,(H,27,28)(H,24,25,26)

InChI Key

ZDZSQJSNDJAZNY-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

solubility

not available

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structural features. It consists of a benzamide core substituted with three methoxy groups and an amino group linked to a pyrimidine derivative. This intricate arrangement suggests potential for diverse biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

  • Reduction Reactions: The compound can undergo reduction, typically using agents like sodium borohydride or lithium aluminum hydride, which may modify its functional groups.
  • Substitution Reactions: N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide can engage in nucleophilic or electrophilic substitution processes, allowing for the introduction of new functional groups.
  • Oxidation Reactions: It can also be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially altering its biological activity and reactivity.

The biological activity of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide has been explored in various contexts:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell growth regulation.
  • Anti-inflammatory Effects: Its structure allows for potential modulation of inflammatory pathways, indicating usefulness in treating inflammatory diseases.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways crucial for disease progression.

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions:

  • Preparation of the Pyrimidine Ring: The synthesis often begins with the formation of the pyrimidine ring, which is then functionalized with ethoxy and methyl groups.
  • Formation of the Amino Linkage: The functionalized pyrimidine is reacted with an aniline derivative to create the amino linkage characteristic of the compound.
  • Final Modifications: Subsequent steps involve the introduction of methoxy groups and other modifications to achieve the final product.

Industrial production may employ continuous flow reactors and automated systems to optimize yield and purity.

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide has several applications:

  • Medicinal Chemistry: Investigated for its therapeutic properties, particularly in oncology and inflammatory diseases.
  • Chemical Research: Used as a building block for synthesizing more complex molecules and as a reagent in organic reactions.
  • Biological Studies: Its ability to interact with biological molecules makes it valuable in enzyme inhibition studies and protein binding research.

Interaction studies indicate that N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide can bind to various molecular targets:

  • Enzymatic Targets: The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Binding: It could interact with receptors that modulate cellular signaling pathways, influencing physiological responses.

These interactions are crucial for understanding its pharmacological effects and potential therapeutic uses.

Several compounds share structural similarities with N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
SulfanilamideContains sulfonamide groupAntibacterial
TrimethoprimPyrimidine derivativeAntibacterial
Benzamide DerivativesGeneral classVarious antimicrobial activities

Uniqueness

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups that may confer distinct pharmacological properties not found in simpler analogs. Its structural complexity could lead to enhanced potency or selectivity against specific biological targets compared to compounds like sulfanilamide or trimethoprim.

XLogP3

3.9

Dates

Last modified: 08-19-2023

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